

synthesis pathway of 2,6-Dimethoxy-4-formylphenylboronic acid

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Compound of Interest

Compound Name: 2,6-Dimethoxy-4-formylphenylboronic acid

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An In-depth Technical Guide to the Synthesis of **2,6-Dimethoxy-4-formylphenylboronic Acid**

Introduction: A Versatile Building Block in Modern Chemistry

2,6-Dimethoxy-4-formylphenylboronic acid is a highly functionalized organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a formyl group for further derivatization, two ortho-methoxy groups that influence steric and electronic properties, and a boronic acid moiety for carbon-carbon bond formation, makes it a valuable synthon. Boronic acids are indispensable reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures and other complex architectures.^{[1][2]} The title compound serves as a key intermediate for synthesizing complex molecules, including potential pharmaceutical agents and functional materials.^{[3][4]}

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to **2,6-dimethoxy-4-formylphenylboronic acid**, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, tailored for an audience of drug development professionals and research scientists.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-boron bond. This is a standard strategy for arylboronic acids, leading back to an organometallic intermediate and an aryl halide precursor.^[1] The formyl and methoxy groups are considered as spectator functionalities that are carried through the synthesis. The most direct and reliable precursor is identified as 4-bromo-3,5-dimethoxybenzaldehyde, a commercially available starting material. The key transformation is a halogen-metal exchange followed by electrophilic trapping with a borate ester.



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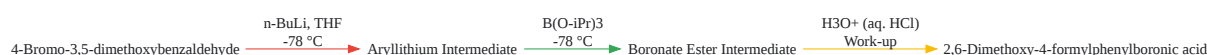
Caption: Retrosynthetic pathway for the target molecule.

Primary Synthesis Pathway: Lithiation-Borylation of an Aryl Bromide

The most efficient and scalable synthesis of **2,6-dimethoxy-4-formylphenylboronic acid** proceeds via a three-step sequence from 4-bromo-3,5-dimethoxybenzaldehyde:

- Halogen-Metal Exchange: Formation of an aryllithium intermediate.
- Borylation: Electrophilic trapping of the organometallic species with a trialkyl borate.
- Hydrolysis: Acidic work-up to yield the final boronic acid.

This method avoids the need for protecting the aldehyde, as the reaction is conducted at extremely low temperatures (-78 °C), which kinetically disfavors the nucleophilic attack of the organolithium reagent on the formyl group.



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Caption: The lithiation-borylation synthesis pathway.

Causality and Experimental Rationale

- **Choice of Organolithium Reagent:** n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for rapid halogen-metal exchange at low temperatures. The use of tetrahydrofuran (THF) as a solvent is critical as it is aprotic and effectively solvates the lithium cation.
- **Cryogenic Conditions (-78 °C):** Maintaining the reaction at -78 °C (a dry ice/acetone bath) is paramount. At this temperature, the rate of lithium-halogen exchange is significantly faster than the rate of nucleophilic addition of the generated aryllithium to the aldehyde of another molecule. This prevents the formation of dimeric alcohol impurities.
- **Borylation Agent:** Triisopropyl borate, B(O-iPr)₃, is used as the boron electrophile. Its bulky isopropoxy groups help to minimize the formation of over-borylated species (ate complexes) and facilitate a clean reaction.
- **Acidic Hydrolysis:** The work-up with aqueous acid (e.g., HCl) serves two purposes: it protonates any remaining organolithium species and hydrolyzes the initially formed boronate ester to the desired boronic acid.

Detailed Experimental Protocol

Materials:

- 4-Bromo-3,5-dimethoxybenzaldehyde
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
- Triisopropyl borate
- Hydrochloric acid (HCl, aqueous solution, e.g., 2 M)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

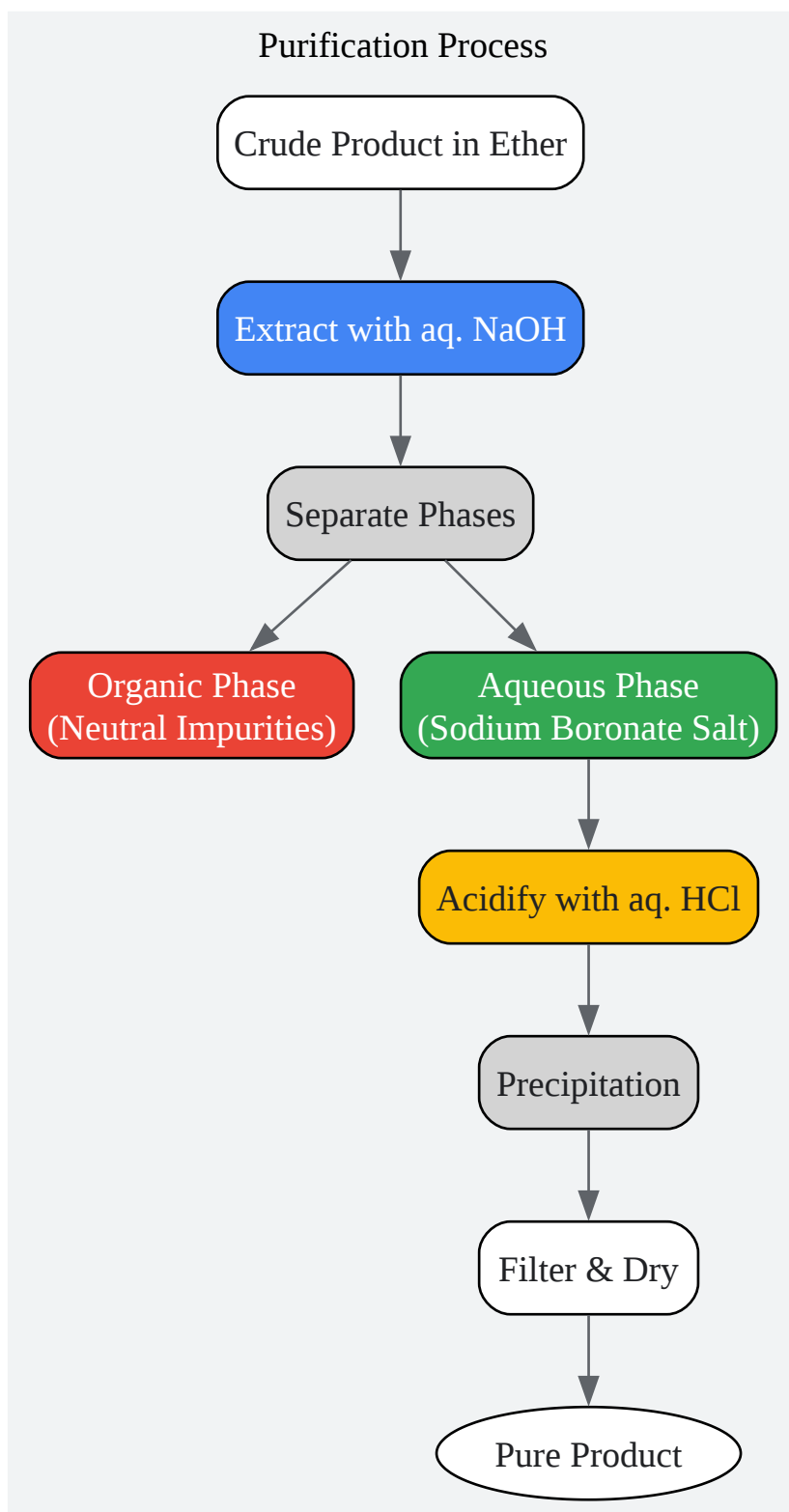
- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-3,5-dimethoxybenzaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
- **Cooling:** Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above $-70\text{ }^\circ\text{C}$. Stir the resulting mixture at $-78\text{ }^\circ\text{C}$ for 1 hour.
- **Borylation:** Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at $-78\text{ }^\circ\text{C}$. After the addition is complete, allow the mixture to stir at $-78\text{ }^\circ\text{C}$ for another hour before gradually warming to room temperature overnight.
- **Quenching and Hydrolysis:** Cool the reaction mixture to $0\text{ }^\circ\text{C}$ in an ice bath and slowly quench by adding 2 M aqueous HCl until the pH is approximately 1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: A Self-Validating Protocol

Formylphenylboronic acids can be challenging to purify via standard column chromatography due to their polarity and tendency to dehydrate on silica gel. A more effective method is an acid-base extraction, which selectively isolates the acidic product from neutral organic impurities.[5][6]

Purification Protocol:

- Dissolve the crude product in diethyl ether.
- Extract the ether solution with an aqueous base (e.g., 1 M NaOH) (3x). The boronic acid will deprotonate and move into the aqueous phase as the sodium boronate salt.
- Wash the combined basic aqueous layers with diethyl ether or toluene to remove any remaining neutral impurities.^[5]
- Cool the aqueous layer to 0 °C and carefully re-acidify with 2 M HCl until the product precipitates out of the solution (pH ~2).
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure **2,6-dimethoxy-4-formylphenylboronic acid** as a white to off-white solid.



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Caption: Workflow for the acid-base purification protocol.

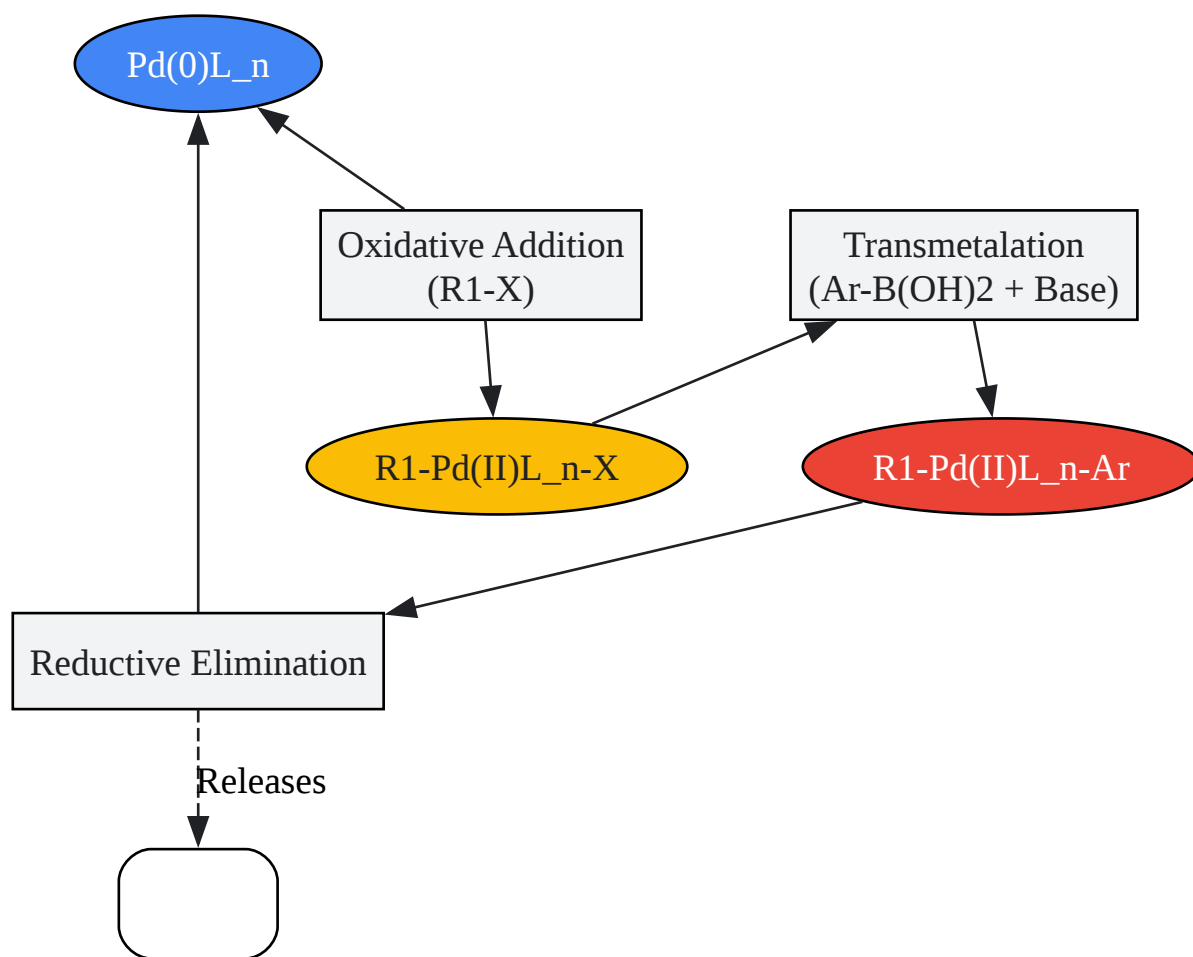
Quantitative Data Summary

The described pathway typically affords the product in good yield and high purity after purification.

Parameter	Typical Value	Method of Verification
Yield	65-80%	Gravimetric analysis
Purity	>98%	HPLC, ¹ H NMR Spectroscopy
Melting Point	Varies	Differential Scanning Calorimetry (DSC)

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **2,6-dimethoxy-4-formylphenylboronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.^{[7][8]} This reaction forms a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present on the title compound.^{[2][7]}



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

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